Cas no 6232-84-4 (5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol)

5-Methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 5-position and an allyl group at the 4-position, along with a thiol functional group at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly in the formation of sulfur-containing derivatives or as a ligand in coordination chemistry. The allyl group offers potential for further functionalization via click chemistry or polymerization, while the thiol moiety enables thiol-ene reactions or metal complexation. Its balanced polarity and stability make it suitable for applications in pharmaceuticals, agrochemicals, or material science.
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol structure
6232-84-4 structure
Product Name:5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
CAS No:6232-84-4
MF:C6H9N3S
MW:155.220759153366
MDL:MFCD02255623
CID:2273222
PubChem ID:2412471
Update Time:2025-10-31

5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol
    • BBL037226
    • ALBB-003144
    • 5-methyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
    • 4-allyl-5-methyl-1,2,4-triazole-3-thione
    • 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
    • 3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
    • MFCD02255623
    • VS-14011
    • EN300-07513
    • G19170
    • DTXSID901167874
    • Z56955995
    • 6232-84-4
    • AKOS000116993
    • STK501237
    • MDL: MFCD02255623
    • Inchi: 1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10)
    • InChI Key: AMYLVBJMISUQDV-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C)N1CC=C

Computed Properties

  • Exact Mass: 155.05171847Da
  • Monoisotopic Mass: 155.05171847Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 264-266 °CEnamineEN300-07513
  • Boiling Point: 288.1±33.0 °C at 760 mmHg
  • Flash Point: 128.1±25.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Security Information

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TRC
M589515-50mg
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
6232-84-4
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$ 50.00 2022-06-03
TRC
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M589515-500mg
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$ 320.00 2022-06-03
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abcr
AB404924-500 mg
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abcr
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abcr
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Enamine
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Additional information on 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Comprehensive Overview of 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 6232-84-4)

5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 6232-84-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their broad biological activities and chemical stability. The presence of a thiol group and an allyl substituent in its structure makes it a valuable intermediate for synthesizing more complex molecules.

In the pharmaceutical industry, 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is often explored for its potential as a building block in drug discovery. Researchers are particularly interested in its ability to modulate enzyme activity and interact with biological targets, making it a candidate for developing antimicrobial, antifungal, and anti-inflammatory agents. Recent studies have highlighted its role in the design of small-molecule inhibitors, which are crucial for treating diseases like cancer and metabolic disorders.

The agrochemical sector also benefits from the unique properties of this compound. Its triazole core is a common motif in pesticides and herbicides, where it contributes to the stability and efficacy of these products. Farmers and agricultural researchers are increasingly searching for eco-friendly alternatives to traditional chemicals, and 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol offers a promising avenue due to its potential lower environmental impact.

From a material science perspective, this compound's thiol group enables it to participate in click chemistry reactions, a hot topic in modern synthetic chemistry. Click chemistry is widely used for creating polymers, nanomaterials, and bioconjugates, which are essential for advancements in drug delivery systems and biomedical engineering. The compound's ability to form stable bonds with other molecules makes it a valuable tool for researchers working on smart materials and surface modifications.

One of the most frequently asked questions about 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is its synthesis method. The compound can be prepared through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide. This process is well-documented in the literature and has been optimized for high yields and purity. Another common query revolves around its solubility and stability, which are critical for its handling and application. The compound is typically soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but its stability can be affected by exposure to light and air, necessitating proper storage conditions.

In the context of green chemistry, 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol aligns with the growing demand for sustainable synthesis methods. Researchers are exploring catalyst-free and solvent-free approaches to produce this compound, reducing waste and energy consumption. This trend reflects the broader shift toward environmentally friendly practices in chemical manufacturing, a topic that resonates strongly with today's environmentally conscious consumers and regulators.

The compound's spectroscopic properties are another area of interest. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely used to characterize its structure and purity. These analytical methods are essential for quality control in industrial applications and for verifying the identity of the compound in research settings. Additionally, computational chemistry tools, such as density functional theory (DFT) calculations, are employed to predict its reactivity and interactions with other molecules, providing valuable insights for further development.

As the scientific community continues to explore the potential of 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, its role in drug discovery and material innovation is expected to expand. The compound's unique combination of a triazole ring, thiol functionality, and allyl group offers a versatile platform for designing new molecules with tailored properties. Whether in the lab or in industrial production, this compound exemplifies the intersection of chemistry, biology, and materials science, driving progress across multiple disciplines.

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